Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
CAS No.: 59898-79-2
Cat. No.: VC4680704
Molecular Formula: C15H18N2O3S2
Molecular Weight: 338.44
* For research use only. Not for human or veterinary use.
![Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate - 59898-79-2](/images/structure/VC4680704.png)
CAS No. | 59898-79-2 |
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Molecular Formula | C15H18N2O3S2 |
Molecular Weight | 338.44 |
IUPAC Name | ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate |
Standard InChI | InChI=1S/C15H18N2O3S2/c1-3-20-11(18)8-21-15-16-13-12(14(19)17(15)2)9-6-4-5-7-10(9)22-13/h3-8H2,1-2H3 |
Standard InChI Key | XSXISYKGDDTUGA-UHFFFAOYSA-N |
SMILES | CCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C |
Structural Characteristics
Core Structure
The compound features a benzothiolo[2,3-d]pyrimidine scaffold, a bicyclic system where a benzene ring is fused to a thiolo-pyrimidine moiety. Key structural elements include:
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3-Methyl group: Attached to the pyrimidine ring at position 3, contributing to steric and electronic effects.
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4-Oxo group: A carbonyl group at position 4, enhancing electron-withdrawing properties.
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5,6,7,8-Tetrahydrobenzothiolo ring: A partially saturated thiophene ring fused to the pyrimidine.
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Ethyl thioacetate side chain: A sulfanyl-acetate group linked to the pyrimidine ring at position 2.
Property | Value |
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Molecular Formula | C₁₅H₁₈N₂O₃S₂ |
Molecular Weight | 338.44 g/mol |
CAS Number | 59898-79-2 |
SMILES and 2D Structure
The SMILES notation for this compound is:
CCOC(=O)CSC1=Nc2c(sc3ccccc23)C(=O)N1C(C)CCCN4CCCC4
This representation highlights the ethyl acetate group (CCOC(=O)), the sulfanyl linkage (CSC1), and the fused benzothiolo-pyrimidine core (c2c(sc3ccccc23)C(=O)N1C(C)CCCN4CCCC4).
Synthesis and Preparation
Synthetic Routes
The synthesis of Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step reactions:
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Formation of the benzothiolo-pyrimidine core: Cyclization reactions involving thiophene precursors and pyrimidine derivatives.
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Introduction of the methyl group: Alkylation or substitution reactions to attach the methyl group at position 3.
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Attachment of the ethyl thioacetate group: Nucleophilic substitution or coupling reactions to introduce the sulfanyl-acetate moiety.
For example, a common approach involves reacting a benzothiolo-pyrimidin-2-thiol intermediate with ethyl bromoacetate in the presence of a base.
Reaction Conditions and Reagents
Physical and Chemical Properties
Solubility and Stability
Property | Value/Description |
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Solubility | Limited data; likely moderate in polar aprotic solvents (e.g., DMSO, DMF) |
Stability | Stable under inert conditions; sensitive to strong acids/bases |
Hazard | Precaution |
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Skin/Irritation | Wear protective gloves |
Eye Irritation | Use safety goggles |
Respiratory Exposure | Use N95 mask in poorly ventilated areas |
Applications in Research and Development
Medicinal Chemistry
This compound serves as a lead structure for optimizing:
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Drug-likeness: The ethyl acetate group can be modified to enhance metabolic stability.
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Target specificity: The pyrimidine ring can be functionalized for kinase inhibition or receptor modulation.
Industrial and Material Science
Potential uses include:
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Catalysis: As a ligand in coordination chemistry.
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Polymer chemistry: Monomer for sulfur-containing polymers.
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